2-(Isobutylthio)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-14-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYBNXEZARYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269601 | |
| Record name | 2-[(2-Methylpropyl)thio]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75080-14-7 | |
| Record name | 2-[(2-Methylpropyl)thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75080-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Methylpropyl)thio]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 2 Isobutylthio 1h Benzimidazole Derivatives
Impact of Substitutions on the Benzene (B151609) Ring (Positions 4, 5, 6, 7)
Halogenation Effects on Activity
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the benzimidazole (B57391) core is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. For many benzimidazole series, halogenation has been shown to significantly influence biological activity. For instance, in some series of benzimidazole derivatives, the presence of a halogen atom at the 5- or 6-position of the benzimidazole ring has been linked to enhanced biological effects. nih.gov Specifically, studies on other 2-substituted benzimidazoles have demonstrated that dichloro-substitution on an attached phenyl ring can bolster antibacterial potency. nih.gov
However, without specific studies on halogenated derivatives of 2-(isobutylthio)-1H-benzimidazole, it is not possible to definitively state how such modifications would impact its specific biological activities. Research is required to synthesize and test these specific compounds to establish a clear SAR.
Electron-Donating and Electron-Withdrawing Group Contributions
The electronic nature of substituents on the benzimidazole ring is a critical determinant of biological activity. nih.gov Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), and electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), can alter the electron density of the heterocyclic ring system, thereby affecting its interaction with biological targets.
In broader benzimidazole research, the strategic placement of EDGs or EWGs has been shown to be crucial for potency and selectivity. For example, some studies on 2-phenylbenzimidazole (B57529) derivatives have found that adding an electron-donating dimethylamino (-NMe₂) group to the phenyl moiety can enhance affinity for specific biological targets, whereas an electron-withdrawing cyano group might diminish it. nih.gov Conversely, for certain antiamoebic benzimidazoles, a lower electron density at the 2-position substituent has been suggested to be favorable for activity. nih.gov
The specific effects of introducing EDGs or EWGs onto the benzimidazole ring of this compound remain to be experimentally determined. Such studies would be invaluable in mapping the electronic requirements for its biological activity.
Conformational Analysis and Its Correlation with Biological Potency
Conformational analysis examines the three-dimensional arrangement of atoms in a molecule and how these spatial arrangements, or conformers, relate to the molecule's stability and biological function. Techniques such as X-ray crystallography and computational modeling are often employed for this purpose.
For the broader benzimidazole class, molecular modeling studies, including Comparative Molecular Field Analysis (CoMFA) and molecular docking, have been instrumental in understanding how these molecules fit into the binding sites of proteins and other biological targets. nih.govmdpi.commdpi.comnih.gov These studies often reveal that specific conformations are required for optimal interaction and, consequently, for biological activity. For instance, research on a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides utilized molecular docking to understand their binding to cyclin-dependent kinase-8, a target in cancer therapy. nih.gov In another example, X-ray crystallography of a thiazino[3,2-a]benzimidazole, a related fused system, revealed a specific "envelope" conformation. mdpi.com
A detailed conformational analysis of this compound has not been reported in the reviewed literature. Such an analysis would be crucial to understand how the flexible isobutylthio side chain orients itself relative to the rigid benzimidazole core and how this conformation influences its potential biological potency.
Biological Activities and Molecular Mechanisms of Action
Antimicrobial Activity
Derivatives of 2-substituted-1H-benzimidazole have demonstrated significant antimicrobial properties against a variety of pathogenic microorganisms. nih.govbenthamscience.com These compounds are recognized for their potential to combat bacterial and fungal infections, a critical need in an era of increasing drug resistance. researchgate.netnih.gov
The antibacterial spectrum of benzimidazole (B57391) derivatives encompasses both Gram-positive and Gram-negative bacteria. The specific substitution at the C-2 position of the benzimidazole ring, such as the isobutylthio group, plays a crucial role in determining the potency and spectrum of activity.
The antibacterial action of benzimidazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. One of the key targets is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme vital for bacterial survival and highly conserved in many pathogens. nih.govnih.gov Inhibition of TrmD disrupts the proper modification of tRNA, which is critical for protein synthesis, thereby leading to bacterial growth arrest. Thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to benzimidazoles, have been identified as inhibitors of TrmD. mdpi.com Another potential mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov By interacting with such biopolymers, benzimidazole structures can disrupt fundamental cellular processes in bacteria. nih.gov
The activity of 2-substituted benzimidazoles against Gram-positive bacteria, such as Staphylococcus aureus, has been a subject of extensive research, yielding varied results. Some studies have reported that certain series of 2-substituted-1H-benzimidazole derivatives are inactive against S. aureus. nih.gov In contrast, other research has demonstrated significant inhibitory activity against Gram-positive strains, including Staphylococcus species, with Minimum Inhibitory Concentration (MIC) values ranging from 87.5 µg/mL to 200 µg/mL. researchgate.net
Structurally similar compounds, such as 2-benzylthiomethyl-1H-benzimidazole derivatives, have shown bactericidal potency against S. aureus. tsijournals.com Furthermore, various N-substituted and 1,2-disubstituted benzimidazole derivatives have exhibited potent activity against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with some compounds displaying MIC values as low as 0.19 to 1.56 µg/mL. nih.govnih.gov
Table 1: Antibacterial Activity of Benzimidazole Derivatives against Gram-Positive Bacteria
| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |
| 2- and 1,2-substituted benzimidazoles | Staphylococcus group | 87.5 - 200 µg/mL | researchgate.net |
| 2-Benzylthiomethyl-1H-benzimidazoles | S. aureus | Bactericidal potency shown | tsijournals.com |
| N-substituted-1H-benzimidazole-sulfonamides | S. aureus & MRSA | 0.19 - 1.56 µg/mL | nih.gov |
| 1,2-disubstituted-1H-benzimidazole-carboxamidines | S. aureus & MRSA | 0.39 - 1.56 µg/mL | nih.gov |
| 2-substituted-1H-benzimidazoles | S. aureus | Inactive | nih.gov |
Several studies have highlighted the potent activity of 2-substituted benzimidazole derivatives against Gram-negative bacteria. A series of these compounds demonstrated powerful antimicrobial action against Pseudomonas aeruginosa and Escherichia coli, with MIC values reported to be lower than 0.016 µg/mL. nih.gov
Conversely, some specific classes of benzimidazole derivatives, like certain thiazolobenzimidazolones, did not show activity against tested Gram-negative strains. researchgate.net However, other derivatives within the broader benzimidazole class have been effective. For instance, a 2-benzylthiomethyl-1H-benzimidazole derivative containing a nitro group exhibited bactericidal effects on E. coli. tsijournals.com Additionally, hybrid molecules combining benzimidazole and thieno[2,3-d]pyrimidine moieties have shown antimicrobial properties against P. aeruginosa and other Gram-negative bacteria. mdpi.com N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have also demonstrated inhibitory activity against both P. aeruginosa and E. coli. benthamscience.com
Table 2: Antibacterial Activity of Benzimidazole Derivatives against Gram-Negative Bacteria
| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |
| 2-substituted-1H-benzimidazoles | P. aeruginosa, E. coli | < 0.016 µg/mL | nih.gov |
| 2-Benzylthiomethyl-1H-benzimidazole with nitro group | E. coli | Bactericidal potency shown | tsijournals.com |
| Benzimidazole-thienopyrimidine hybrids | P. aeruginosa | Antimicrobial properties shown | mdpi.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamides | P. aeruginosa | MIC ≥ 100 µg/mL | benthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamides | E. coli | MIC: 50 µg/mL for some derivatives | benthamscience.com |
The benzimidazole core is a well-established pharmacophore in the development of antifungal agents. nih.gov Derivatives of 2-(Isobutylthio)-1H-benzimidazole are part of this legacy, showing promise in combating various fungal pathogens.
The antifungal mechanisms of benzimidazole compounds are multifaceted. A primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Another significant mechanism involves the inhibition of tubulin polymerization. nih.gov Microtubules, formed from tubulin, are essential for cell division, and their disruption by benzimidazole derivatives leads to the arrest of the fungal cell cycle. This dual-pronged attack on fundamental fungal cellular structures underscores the efficacy of benzimidazoles as antifungal agents.
Research on various 2-substituted benzimidazole derivatives has confirmed their potent antifungal effects. Studies have shown strong activity against Candida albicans, with some derivatives achieving MICs below 0.016 µg/mL. nih.gov Other reports confirm significant inhibitory action against various Candida strains. researchgate.net Furthermore, derivatives of the closely related 2-chloromethyl-1H-benzimidazole have demonstrated efficacy against a range of plant-pathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, and Botrytis cinerea. nih.govresearchgate.net
Table 3: Antifungal Activity of Benzimidazole Derivatives
| Derivative Class | Fungal Strain | Reported Activity (MIC/IC50) | Reference |
| 2-substituted-1H-benzimidazoles | Candida albicans | < 0.016 µg/mL | nih.gov |
| 2- and 1,2-substituted benzimidazoles | Candida strains | Significant inhibition shown | researchgate.net |
| 2-Chloromethyl-1H-benzimidazole derivatives | C. gloeosporioides | IC50: 11.38 - 20.76 µg/mL | nih.gov |
| 2-Chloromethyl-1H-benzimidazole derivatives | B. cinerea | IC50: 13.36 - 57.71 µg/mL | nih.gov |
| 2-Chloromethyl-1H-benzimidazole derivatives | F. solani | IC50: 18.60 - 40.15 µg/mL | nih.gov |
Antiparasitic Activity
Benzimidazole compounds are a cornerstone of anti-parasitic chemotherapy, particularly as anthelmintics. Their efficacy against a wide spectrum of parasites is well-documented.
Mechanism of Action: Microtubule Polymerization Inhibition
A primary mechanism of action for many benzimidazole anthelmintics is the inhibition of microtubule polymerization in parasites. These compounds bind to β-tubulin, a subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the cytoskeleton interferes with essential cellular processes in the parasite, such as cell division, motility, and nutrient uptake, ultimately leading to its death. While this is a common mechanism for the benzimidazole class, specific studies confirming this action for this compound are lacking.
Activity Against Protozoan Parasites
Various benzimidazole derivatives have demonstrated activity against a range of protozoan parasites.
Giardia intestinalis: Certain benzimidazoles have shown to be effective against Giardia lamblia (synonymous with G. intestinalis) in vitro, inducing detachment and morphological distortions of the trophozoites.
Trichomonas vaginalis: Research has explored the potential of benzimidazole derivatives as anti-trichomonal agents, with some compounds showing promising activity.
Entamoeba histolytica: Studies have indicated that some benzimidazole derivatives possess activity against Entamoeba histolytica.
Leishmania mexicana: The benzimidazole scaffold has been investigated for its leishmanicidal potential, with some derivatives showing activity against Leishmania species.
Trypanosoma cruzi: Several benzimidazole derivatives have been evaluated for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease.
It is important to reiterate that specific data for this compound against these protozoan parasites is not available in the reviewed literature.
Activity Against Helminthic Parasites
The anthelmintic properties of benzimidazoles are well-established.
Trichinella spiralis: Benzimidazoles are used in the treatment of trichinellosis. They are known to affect the larval stages of Trichinella spiralis.
Nematodes: This class of compounds is widely used to control nematode infections in both humans and animals.
Trematodes: The efficacy of benzimidazoles against trematodes (flukes) can be variable, and often higher doses or more specific derivatives are required.
Specific studies on the activity of this compound against these helminthic parasites have not been identified.
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. The benzimidazole scaffold has been a subject of interest in this area, with various derivatives being synthesized and evaluated for their antimycobacterial potential. Some 2-substituted benzimidazoles have shown inhibitory activity against M. tuberculosis. However, there is no specific information available regarding the antimycobacterial properties of this compound.
Anticancer Activity
The structural similarity of the benzimidazole ring to purine (B94841) bases has led to the investigation of its derivatives as potential anticancer agents.
Mechanisms of Action
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
Inhibition of Microtubule Polymerization: Similar to their anthelmintic action, some benzimidazoles can disrupt the microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis: Many anticancer compounds, including some benzimidazoles, can trigger programmed cell death in cancer cells through various signaling pathways.
Inhibition of Key Enzymes: Certain benzimidazole derivatives have been found to inhibit enzymes crucial for cancer cell survival and proliferation, such as protein kinases.
Despite the broad investigation into the anticancer potential of the benzimidazole class, specific studies detailing the mechanisms of action for this compound in cancer cells are currently unavailable.
Topoisomerase I and II Inhibition
Research into the effects of this compound on topoisomerase I and II has not yielded specific data. While various benzimidazole derivatives have been investigated as topoisomerase inhibitors, with some showing profound activity, specific studies on the isobutylthio- variant are not currently available in published literature. derpharmachemica.comnih.govnih.govnih.gov
DNA Intercalation
There is no direct scientific evidence to suggest that this compound acts as a DNA intercalator. The benzimidazole scaffold has been shown to have an affinity for DNA, with certain derivatives demonstrating improved DNA binding. nih.gov However, specific intercalation studies for this compound have not been reported.
PARP-Poly Inhibition
The potential for this compound to inhibit Poly (ADP-ribose) polymerase (PARP) has not been specifically documented. Although some benzimidazole derivatives, such as Veliparib, are known PARP inhibitors, there is no available research data to confirm this activity for this compound. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Specific inhibitory activity of this compound against Dihydrofolate Reductase (DHFR) has not been reported in the scientific literature. While the benzimidazole nucleus is a component of some compounds designed as DHFR inhibitors, no studies have been published that specifically evaluate the isobutylthio- derivative for this mechanism.
Aromatase Inhibition
There is no available scientific literature that has evaluated this compound for its potential to inhibit the aromatase enzyme.
Microtubule Destabilization/Disruption
The effect of this compound on microtubule dynamics has not been specifically investigated. Certain benzimidazole derivatives are known to act as microtubule inhibitors, but there is a lack of data concerning the isobutylthio- variant's ability to destabilize or disrupt microtubules. nih.govmdpi.com
VEGFR-2 Inhibition
There are no published studies to date that have assessed the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Studies on various benzimidazole derivatives have demonstrated their capability to trigger apoptotic pathways in cancer cells. nih.govnih.govmdpi.comnih.gov For instance, certain novel benzimidazole derivatives have been shown to induce G2/M cell cycle arrest and subsequent apoptosis in different human cancer cell lines. mdpi.com This process is often mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.gov Some benzimidazole compounds have been observed to increase the population of late apoptotic cells in a concentration-dependent manner. mdpi.com While the broader class of benzimidazole compounds shows pro-apoptotic activity, specific studies detailing the precise apoptotic pathways modulated by This compound are not extensively documented in the reviewed literature.
Reactive Oxygen Species (ROS)-Mediated Signaling Pathway Modulation (e.g., JNK cascade)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular processes. nih.govmdpi.comfrontiersin.org At low levels, they function as signaling molecules, but at high levels, they can induce cellular damage and trigger apoptosis. mdpi.com Some benzimidazole derivatives have been found to modulate ROS levels. For example, one study on a specific benzimidazole carbamate (B1207046) derivative demonstrated an enhancement in the generation of superoxide (B77818) (O2-) and hydrogen peroxide (H2O2). nih.gov This suggests that some compounds within this class can induce oxidative stress. The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by stress stimuli, including ROS, and is involved in regulating apoptosis. nih.gov However, direct evidence and detailed mechanistic studies specifically linking This compound to the modulation of ROS-mediated signaling pathways, such as the JNK cascade, are not prominently featured in the available scientific literature.
Selectivity and Potency against Cancer Cell Lines
The cytotoxic effects of benzimidazole derivatives have been evaluated against a variety of human cancer cell lines. nih.gov The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For a series of novel benzimidazole derivatives, IC50 values have been reported to range from 9.2 to 166.1 μg/mL against different cancer cell lines. mdpi.com Another study on 5-substituted 2-(p-methoxyphenyl)-1H-benzimidazoles also showed significant cytotoxicities in several human cancer cell lines. kribb.re.kr
Below is an interactive table summarizing the reported IC50 values for various benzimidazole derivatives against different cancer cell lines. Please note that specific IC50 data for This compound is not available in the cited literature.
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Novel Benzimidazole Derivatives | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | mdpi.com |
| Novel Benzimidazole Derivatives | DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | mdpi.com |
| Novel Benzimidazole Derivatives | H69AR (Lung) | 49.9 ± 0.22 µg/mL | mdpi.com |
| Benzimidazole/1,2,3-triazole hybrids | Various | GI50 25-29 nM | nih.gov |
| 1,2,5-Trisubstituted Benzimidazoles | Jurkat | 1.88 ± 0.51 µM | researchgate.net |
| 1,2,5-Trisubstituted Benzimidazoles | K-562 | 1.89 ± 0.55 µM | researchgate.net |
| 1,2,5-Trisubstituted Benzimidazoles | MOLT-4 | 2.05 ± 0.72 µM | researchgate.net |
| 1,2,5-Trisubstituted Benzimidazoles | HeLa | 2.11 ± 0.62 µM | researchgate.net |
| 1,2,5-Trisubstituted Benzimidazoles | HCT116 | 3.04 ± 0.8 µM | researchgate.net |
| 1,2,5-Trisubstituted Benzimidazoles | MIA PaCa-2 | 3.82 ± 0.25 µM | researchgate.net |
Enzyme Inhibition Studies
Human Carbonic Anhydrase (hCA) Isozyme Inhibition (CA I, CA II, CA IX)
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. nih.govnih.gov Several isoforms, such as CA I, CA II, and the tumor-associated CA IX, have been identified as important therapeutic targets. nih.govnih.gov Benzimidazole derivatives have been investigated as inhibitors of these enzymes. nih.govnih.govnih.govnih.gov
The inhibitory activity is typically quantified by the inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition. Studies on various 2-substituted-benzimidazole-6-sulfonamides have revealed their inhibitory potency against hCA I, II, IX, and XII. nih.gov For instance, some of these compounds have shown Ki values in the nanomolar range against these isoforms. nih.gov
The following interactive table presents the inhibition constants (Ki) of representative benzimidazole sulfonamide derivatives against different hCA isozymes. It is important to note that specific Ki values for This compound are not provided in the referenced studies.
| Compound Series | Isozyme | Ki (nM) Range | Reference |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I | 84.1 - 2327 | nih.gov |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA II | 7.8 - 369 | nih.gov |
| 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides | hCA I | Data not specified | nih.gov |
| 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides | hCA II | Potent inhibition noted | nih.gov |
| 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides | hCA VII | Potent inhibition noted | nih.gov |
Non-Competitive Inhibition Kinetics
The mechanism of enzyme inhibition can be determined through kinetic studies. Some benzimidazole derivatives have been shown to exhibit non-competitive inhibition of human carbonic anhydrases I and II. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. This mode of inhibition reduces the maximal velocity (Vmax) of the enzyme reaction without affecting the Michaelis constant (Km).
Structure-Activity Relationships for CA Inhibition
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For benzimidazole-based carbonic anhydrase inhibitors, SAR analyses have highlighted the importance of the substitution pattern on the benzimidazole ring for their inhibitory activity. nih.govnih.govnih.gov For example, in a series of 2-substituted-benzimidazole-6-sulfonamides, the nature of the substituent at the 2-position significantly influences the inhibitory profile against different CA isozymes. nih.gov Similarly, for benzo[d]thiazole-sulfonamides, minor structural changes have been shown to lead to significant variations in inhibitory activity and selectivity. nih.gov These studies provide a framework for the rational design of more potent and isoform-selective CA inhibitors based on the benzimidazole scaffold.
Human Dipeptidyl Peptidase III (hDPP III) Inhibition
While direct studies on the inhibitory effect of this compound on human dipeptidyl peptidase III (hDPP III) are not available, research on other benzimidazole derivatives has shown significant inhibitory potential. Dipeptidyl peptidase III is a zinc-dependent exopeptidase that plays a role in the mammalian pain modulatory system by degrading opioid peptides such as enkephalins and endomorphins.
Studies have focused on various substituted benzimidazoles, demonstrating that the benzimidazole scaffold is a promising starting point for the design of potent hDPP III inhibitors. For instance, research into a series of amidino-substituted benzimidazole derivatives revealed that these compounds exhibit inhibitory activity against hDPP III. The presence of an amidino group at the termini of the molecules was found to enhance the inhibitory potential.
In one study, a series of thirty-six amidino-substituted benzimidazole derivatives were screened for their activity against hDPP III. All tested compounds showed some level of inhibition at a concentration of 30 µM. The potency of these inhibitors was influenced by the nature and position of substituents on the benzimidazole core. For example, derivatives with a 4-trifluoromethylphenyl or a 2,3,4-trihydroxyphenyl group at the 2-position of the benzimidazole ring displayed enhanced inhibitory activity. Furthermore, the type of substituent at the 5(6)-position also played a role, with the inhibitory effectiveness ranked as follows: 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine.
Table 1: hDPP III Inhibitory Activity of Selected Amidino-Substituted Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Substituent at Position 2 | Substituent at Position 5(6) | % Inhibition at 30 µM | IC₅₀ (µM) |
|---|---|---|---|---|
| a6 | 4-Trifluoromethylphenyl | Amidine | ~100% | 9.83 ± 0.08 |
| b6 | 4-Trifluoromethylphenyl | 2-Imidazolinyl | ~100% | 8.18 ± 0.09 |
| b2 | Phenanthrene-9-yl | 2-Imidazolinyl | ~100% | 11.05 ± 0.34 |
| c8 | Phenanthrene-9-yl | 2-Tetrahydropyrimidine | 51.7% | Not Determined |
| a8 | Naphthalene-1-yl | Amidine | 38.7% | Not Determined |
| b8 | Naphthalene-1-yl | 2-Imidazolinyl | 29.5% | Not Determined |
| c10 | Naphthalene-2-yl | 2-Tetrahydropyrimidine | 8.0% | Not Determined |
Other Enzyme Targets and Their Inhibition Profiles
The versatile structure of the benzimidazole nucleus has led to its investigation as an inhibitor of various other enzymes, highlighting the broad therapeutic potential of this class of compounds.
α-Amylase and α-Glucosidase Inhibition:
A series of benzimidazole-bearing thiosemicarbazone derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose metabolism. nih.gov All tested derivatives demonstrated good to excellent inhibitory potential against α-glucosidase, with IC₅₀ values ranging from 1.30 ± 0.20 to 22.10 ± 0.20 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ = 11.29 ± 0.07 µM). nih.gov Two compounds, 19 and 20 , were particularly potent against both enzymes. nih.gov
Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Benzimidazole-Bearing Thiosemicarbazone Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|
| 19 | 1.30 ± 0.20 | 1.20 ± 0.20 |
| 20 | 1.60 ± 0.20 | 1.10 ± 0.01 |
| Acarbose (Standard) | 11.29 ± 0.07 | 11.12 ± 0.15 |
In a separate study, s-substituted benzimidazole-thioquinoline derivatives were also designed and evaluated as α-glucosidase inhibitors. nih.gov The most active compound in this series, 6j (with a 4-bromobenzyl substituent), showed significant potency with an IC₅₀ value of 28.0 ± 0.6 µM, which was considerably lower than that of the standard, acarbose (IC₅₀ = 750.0 µM). nih.gov Kinetic studies revealed a competitive inhibition pattern for this derivative. nih.gov
Xanthine (B1682287) Oxidase (XO) Inhibition:
Certain benzimidazole derivatives have been identified as inhibitors of xanthine oxidase, an enzyme that plays a key role in purine metabolism and the production of uric acid. Elevated levels of uric acid are associated with conditions like gout. A study of 1,3-disubstituted-benzimidazole-2-imines and 1,3-thiazolo[3,2-a]benzimidazolones found that some of these compounds could inhibit both dipeptidyl peptidase-IV (DPP-IV) and xanthine oxidase. Two compounds, a 1,3-disubstituted-benzimidazole-2-imine (5 ) and a 1,3-thiazolo[3,2-a]benzimidazolone derivative (8 ), were identified as dual inhibitors with IC₅₀ values under 200 µM for both enzymes.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition:
Benzimidazole-based compounds are also recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins. nih.gov Additionally, some benzimidazole derivatives have been shown to interact with 5-lipoxygenase (5-LOX) activating protein. nih.gov The anti-inflammatory activity is highly dependent on the substitution pattern on the benzimidazole ring, particularly at the N1, C2, C5, and C6 positions. nih.gov For example, a C2-substituted anacardic acid on the benzimidazole scaffold has been shown to inhibit COX-2. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Isobutylthio)-1H-benzimidazole. These calculations, primarily based on Density Functional Theory (DFT), provide a robust framework for analyzing the molecule's electronic structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. nih.gov The optimized structure provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
Theoretical studies on similar benzimidazole (B57391) derivatives have shown that DFT calculations can accurately predict structural parameters that are in good agreement with experimental data from X-ray crystallography. For instance, in a study of N-Butyl-1H-benzimidazole, the calculated bond lengths for the imidazole (B134444) ring were found to be very close to the experimental values. mdpi.com Similar accuracy is expected for the theoretical calculations of this compound.
Table 1: Representative Theoretical vs. Experimental Structural Parameters for a Benzimidazole Core
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
| C1-N26 Bond Length (Å) | 1.386 | 1.391 |
| C2-N27 Bond Length (Å) | 1.387 | 1.367 |
Note: The data in this table is representative and based on studies of similar benzimidazole derivatives to illustrate the expected correlation between theoretical and experimental values. mdpi.com
Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the benzimidazole ring and the sulfur atom, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the imidazole part of the molecule. The HOMO-LUMO energy gap can be calculated to predict its reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Benzimidazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.5 |
| EHOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and based on typical results for benzimidazole derivatives from DFT calculations. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, charge distribution, and bonding within a molecule. nih.gov This analysis examines the delocalization of electron density between occupied Lewis-type NBOs (bonds or lone pairs) and unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for a Representative Benzimidazole Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N5 | π(C1-C6) | 20.51 |
| LP(1) N5 | π(C2-C3) | 18.34 |
| π(C2-C3) | π*(C4-C5) | 15.78 |
Note: This table presents hypothetical E(2) values based on NBO analyses of similar heterocyclic compounds to illustrate the nature of intramolecular interactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Current time information in Bangalore, IN. The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas correspond to neutral potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the sulfur atom, making them potential sites for interaction with electrophiles. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential, indicating its susceptibility to deprotonation or interaction with nucleophiles.
Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), are employed to characterize the nature of chemical bonds and non-covalent interactions. nih.gov
AIM analysis defines atomic basins and bond critical points (BCPs), providing information about the strength and nature of chemical bonds.
RDG analysis is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds.
ELF and LOL provide a measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and atomic cores. nih.gov
For this compound, these analyses would help to precisely characterize the covalent bonds within the benzimidazole ring and the isobutylthio group, as well as any intramolecular hydrogen bonding that might occur.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for understanding the binding mode and affinity of a potential drug molecule. For this compound, molecular docking studies can be performed to explore its potential as an inhibitor for various biological targets.
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities by interacting with various enzymes and receptors. nih.gov A hypothetical docking study of this compound could be conducted against a relevant target, for example, a fungal or bacterial enzyme. The docking process would involve placing the molecule into the active site of the target protein and calculating the binding energy, which indicates the strength of the interaction. The results would reveal the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR 234, LEU 345, PHE 346 |
| Hydrogen Bond Interactions | N-H...O=C (backbone of LEU 345) |
| Hydrophobic Interactions | Isobutyl group with LEU 345, PHE 346 |
Note: The data presented in this table is purely illustrative to demonstrate the type of information obtained from a molecular docking study. The specific values and interacting residues would depend on the chosen protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com
To develop a QSAR model for benzimidazole derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds like this compound. biointerfaceresearch.com A successful QSAR model exhibits high correlation coefficients (R²) and predictive ability (q²). acs.org For example, a 2D-QSAR model for benzimidazole derivatives targeting a breast cancer cell line showed a high correlation coefficient (R² = 0.904), indicating a strong relationship between the descriptors and the anticancer activity. researchgate.net
QSAR models rely on calculating various physicochemical descriptors that quantify different aspects of a molecule's structure. These can include steric (e.g., molecular weight, shape indices), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., LogP) properties. The model then identifies which of these descriptors have the most significant correlation with biological activity. For benzimidazole antagonists of the 5-HT4 receptor, 3D-QSAR studies have shown that steric and electrostatic fields are key descriptors for their structure-activity relationships. acs.org
For this compound, descriptors related to its size, shape, and the electronic nature of the thioether linkage and isobutyl group would be calculated and used in the development of a QSAR model alongside other similar benzimidazole derivatives.
Interactive Table 3: Hypothetical Physicochemical Descriptors for a Series of Benzimidazole Analogs and Their Correlation with Activity
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
| Analog 1 (R=Methyl) | 178.23 | 2.5 | 40.5 | 5.2 |
| Analog 2 (R=Ethyl) | 192.26 | 2.9 | 40.5 | 3.8 |
| This compound | 220.32 | 3.7 | 40.5 | (Predicted) |
| Analog 3 (R=Phenyl) | 226.29 | 4.1 | 40.5 | 1.5 |
Note: This table is for illustrative purposes to show how descriptors and activity are correlated in a QSAR study. The IC50 value for this compound would be predicted by the model.
Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and flexibility. researchgate.net Starting from a docked pose, an MD simulation calculates the movements of atoms by solving Newton's equations of motion. These simulations, often run for nanoseconds or longer, can confirm the stability of the binding mode predicted by docking. rsc.orgtandfonline.com
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex. A stable complex will show low and converging RMSD values. researchgate.net Another important analysis is the Root Mean Square Fluctuation (RMSF), which highlights the flexible regions of the protein upon ligand binding. researchgate.net MD simulations can reveal if the initial binding pose is maintained throughout the simulation and can identify subtle conformational changes in the protein or ligand that are crucial for the interaction. nih.gov For benzimidazole derivatives, MD simulations have been used to confirm the stability of their complexes with targets like β-tubulin and to understand the dynamic nature of the interactions. nih.govresearchgate.net
Future Perspectives and Research Directions
Design of Novel 2-(Isobutylthio)-1H-benzimidazole Analogues with Improved Potency and Selectivity
The development of novel analogues of this compound is a primary focus for enhancing its therapeutic profile. The core strategy involves chemical modifications to the benzimidazole (B57391) nucleus, the isobutylthio side chain, and the N-1 position of the imidazole (B134444) ring to improve potency and target selectivity. nih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering substituents, researchers can identify key structural features that govern the compound's interaction with its biological targets. For instance, introducing polar substituents or incorporating heteroatoms can modulate the compound's physicochemical properties, such as its pKa and lipophilicity (logP), which can lead to improved selectivity and central nervous system (CNS) penetration profiles. nih.gov The planarity of the benzimidazole nucleus and the nature of aliphatic chains at the N-1 position are known to significantly influence chemotherapeutic efficacy. nih.gov
Lead optimization efforts will aim to discover next-generation compounds with superior pharmacokinetic properties and reduced off-target effects. nih.govnih.gov This involves creating a library of derivatives and screening them for enhanced activity against specific targets. For example, modifications could be inspired by other successful benzimidazole derivatives that have shown high potency and selectivity for targets like the ORL1 receptor or dopamine D3 receptor. nih.govnih.gov
Table 1: Strategies for Analogue Design
| Modification Site | Strategy | Desired Outcome |
|---|---|---|
| Benzimidazole Core | Introduction of electron-withdrawing or donating groups | Enhanced binding affinity and selectivity |
| N-1 Position | Addition of various alkyl or aryl groups | Improved lipophilicity and cell permeability nih.gov |
| Isobutylthio Chain | Bioisosteric replacement, chain length modification | Increased potency, altered metabolic stability |
Exploration of New Biological Targets and Mechanisms of Action
While the initial biological activities of this compound may be known, its full therapeutic potential may lie in undiscovered biological targets and mechanisms. Benzimidazole derivatives are known to interact with a wide range of biological molecules and pathways, suggesting that this compound could have multiple modes of action. researchgate.netnih.gov
Future research should involve broad-based screening against a panel of receptors, enzymes, and other cellular components. Targets associated with other benzimidazole compounds offer a logical starting point. These include:
DNA Intercalation and Groove Binding: Some benzimidazole derivatives exhibit the ability to bind to the minor groove of DNA, leading to antimicrobial and cytotoxic effects. nih.gov
Enzyme Inhibition: Benzimidazoles have been shown to inhibit various enzymes, including phosphoinositide 3-kinase delta (PI3Kδ) nih.gov, tubulin polymerization nih.gov, and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), which is a target in breast cancer. mdpi.com
Receptor Modulation: The benzimidazole scaffold is present in molecules that act as antagonists for receptors like the nociceptin opioid receptor (ORL1). nih.gov
Antioxidant Pathways: Certain benzimidazoles can influence oxidative stress markers, suggesting an interaction with antioxidant pathways. nih.gov
Investigating these and other potential targets could reveal novel therapeutic applications for this compound in areas such as oncology, infectious diseases, and inflammatory conditions. nih.gov
Advanced Computational Modeling for De Novo Design and Lead Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a "virtual shortcut" to expedite the process. beilstein-journals.org For this compound, advanced computational modeling can be employed for both the de novo design of new analogues and the optimization of existing leads.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding orientation and affinity of this compound and its analogues. beilstein-journals.org This allows for the rational design of modifications that enhance binding interactions. Molecular dynamics (MD) simulations can further elucidate the dynamics of the ligand-target interaction. beilstein-journals.org
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are valuable. beilstein-journals.org
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds with similar features.
3D-QSAR: This technique generates contour maps around a molecule, indicating regions where steric or electrostatic modifications would be favorable or unfavorable for biological activity. nih.gov
These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources in the drug development pipeline. beilstein-journals.orgdntb.gov.ua
Synergistic Effects with Other Therapeutic Agents
Combination therapy, the use of multiple drugs to treat a single disease, is a standard approach in many therapeutic areas, including type 2 diabetes and cancer. nih.govdia-endojournals.ru This strategy can lead to enhanced efficacy, reduced dosages of individual drugs, and a lower likelihood of developing drug resistance. The combination of therapeutic agents with complementary mechanisms of action provides an opportunity to target multiple dysfunctional pathways simultaneously. nih.gov
Future studies should investigate the potential synergistic effects of this compound with other established therapeutic agents. For example, if the compound is found to have anticancer properties, it could be tested in combination with existing chemotherapeutic drugs. Similarly, if it demonstrates antimicrobial activity, its combination with known antibiotics could be explored to identify synergistic interactions, such as its potential to enhance the efficacy of drugs like colistin against resistant bacterial strains. nih.gov This approach could broaden the therapeutic utility of this compound and address the challenges of complex, multifactorial diseases. dia-endojournals.runih.gov
Development of Prodrug Strategies for Enhanced Delivery and Bioavailability
Poor aqueous solubility and limited bioavailability are common challenges in drug development that can hinder the clinical translation of promising compounds. nih.gov Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted in vivo to the active parent drug. nih.gov This approach can be used to overcome pharmaceutical and pharmacokinetic barriers. nih.gov
For this compound, a prodrug approach could be designed to:
Improve Oral Bioavailability: By masking polar functional groups, a prodrug can exhibit increased lipophilicity, leading to better absorption from the gastrointestinal tract. nih.gov
Enhance Aqueous Solubility: For intravenous administration, a prodrug can be designed with ionizable groups, such as a phosphate ester, to increase water solubility. nih.gov This has been successfully applied to other benzimidazole-based drugs like proton pump inhibitors. mdpi.com
Achieve Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are predominantly located in the target tissue, thereby increasing the concentration of the active drug at the site of action and reducing systemic exposure. escholarship.org
The medoxomil promoiety is one example that has been successfully used to mask carboxylic acids and other polar groups, leading to FDA-approved prodrugs. nih.gov Research into similar strategies for this compound could significantly improve its druggability and clinical potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Isobutylthio)-1H-benzimidazole, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-((isobutylthio)methyl)-1H-benzimidazole (5b) was prepared in 68% yield by reacting o-phenylenediamine with isobutylthiol under acidic conditions. Key parameters include solvent choice (methanol or ethanol), temperature (reflux at 80–100°C), and catalyst selection (e.g., FeCl₃/SiO₂ for improved yields) . To enhance efficiency, consider optimizing catalyst loading (e.g., 4% FeCl₃ by weight of SiO₂) and reaction time (typically 6–12 hours) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H NMR : Look for characteristic signals at δ 1.0–1.2 ppm (isobutyl CH₃), δ 2.5–3.0 ppm (SCH₂), and aromatic protons at δ 7.0–7.5 ppm .
- ¹³C NMR : Confirm the presence of thioether carbons (δ 30–40 ppm) and aromatic carbons (δ 115–150 ppm) .
- HRMS : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 247.08 for C₁₁H₁₄N₂S) .
Cross-referencing with IR (S-H stretch at ~2600 cm⁻¹) ensures structural integrity .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking guide the design of this compound derivatives for biological applications?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .
- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR for anticancer activity). For example, 2-phenyl-1H-benzimidazole analogs showed binding affinities of −7.5 to −9.2 kcal/mol in docking studies .
- ADMET Prediction : Tools like SwissADME can assess pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .
Q. What strategies resolve contradictions in reported biological activity data for thioether benzimidazoles?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., MIC values for antibacterial activity) to compare results. For instance, 5b exhibited MICs of 8–32 µg/mL against S. aureus .
- SAR Analysis : Vary substituents (e.g., alkyl chain length) to isolate activity trends. Ethylthio derivatives showed lower potency than isobutylthio analogs, highlighting steric and electronic effects .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Reaxys) to identify outliers or consensus trends .
Q. How do heterogeneous catalysts like FeCl₃/SiO₂ influence the synthesis of benzimidazole derivatives?
- Methodological Answer : FeCl₃/SiO₂ enhances yield by promoting cyclocondensation via Lewis acid catalysis. Under optimized conditions (75°C, 0.05 g catalyst), 2-(4-chlorophenyl)-1H-benzimidazole was synthesized with >85% yield. Catalyst recyclability (up to 3 cycles) reduces costs .
Data Contradiction Analysis
Q. Why do reported melting points and spectral data for this compound vary across studies?
- Methodological Answer : Variations arise from:
- Purity : Recrystallization solvents (e.g., ethanol vs. acetone) affect melting points (e.g., 126°C vs. 132°C) .
- Instrument Calibration : NMR chemical shifts (±0.1 ppm) depend on spectrometer resolution and referencing standards .
- Tautomerism : Thiol-thione tautomerism in benzimidazoles may alter spectral profiles. Use 2D NMR (e.g., HSQC) to resolve ambiguities .
Methodological Recommendations
- Experimental Design : For reproducibility, document solvent purity, catalyst batch, and heating rates.
- Data Validation : Cross-check spectral data with computational predictions (e.g., ChemDraw NMR simulations).
- Literature Review : Prioritize peer-reviewed journals (e.g., Bioorganic Chemistry, Journal of Medicinal Chemistry) over non-curated databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
